molecular formula C15H18N6O B2969670 4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 955976-91-7

4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2969670
CAS No.: 955976-91-7
M. Wt: 298.35
InChI Key: VNWDDYZQXWDNLV-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture combining a 1,2,4-triazole and a 1H-pyrazole ring, both of which are recognized as privileged scaffolds in pharmaceutical development due to their extensive biological activity profiles . The integration of the 1,2,4-triazole moiety is of particular interest, as this pharmacophore is a known component of numerous marketed drugs, including antifungal agents (e.g., fluconazole, voriconazole), anticancer drugs (e.g., anastrozole, letrozole), and anxiolytics . The 1H-pyrazol-5-amine component further enhances the molecule's potential, as aminopyrazole derivatives have been identified as key scaffolds in the development of covalent, serine-trapping inhibitors for serine proteases like thrombin, a crucial target in anticoagulant therapy . This structural combination makes the compound a valuable template for probing novel biological mechanisms and structure-activity relationships (SAR). This chemical is provided as a high-grade material for research applications exclusively. Its primary utility lies in hit-to-lead optimization campaigns, the exploration of new enzyme inhibitors, and as a building block for constructing more complex molecular entities. Researchers can leverage this compound to develop novel active substances targeting a wide range of conditions, potentially including infectious diseases, cancer, and central nervous system disorders. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-10-18-19-15(13-8-17-20(2)14(13)16)21(10)9-11-4-6-12(22-3)7-5-11/h4-8H,9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWDDYZQXWDNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=C(C=C2)OC)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325188
Record name 4-[4-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

955976-91-7
Record name 4-[4-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H18N6O
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 955976-91-7

The biological activity of this compound is primarily attributed to the presence of the 1,2,4-triazole and pyrazole moieties. These structures are known to interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. The compound has shown efficacy against several fungal strains, particularly those resistant to conventional treatments. For instance, it demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) lower than that of established antifungal agents like fluconazole and itraconazole .

Antibacterial Activity

The compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it is effective against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating superior potency compared to traditional antibiotics .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In particular, studies have reported its effectiveness against various cancer cell lines, showing IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyrazole rings significantly affect biological activity. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances the compound's interaction with biological targets. Conversely, bulky substituents may hinder activity due to steric effects .

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds similar to This compound exhibited potent antifungal activities against Candida albicans and Aspergillus fumigatus. The derivative was found to be effective in inhibiting fungal growth at concentrations significantly lower than those required for existing antifungal therapies .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, this compound was tested against a panel of resistant bacterial strains. Results showed that it had a remarkable inhibitory effect on Methicillin-resistant Staphylococcus aureus (MRSA), outperforming common antibiotics such as vancomycin in terms of MIC values .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ()

  • Structure : Lacks the triazole ring but retains the 1-methylpyrazole and 4-methoxyphenyl groups.
  • Molecular Weight : 265.32 g/mol vs. 310.37 g/mol for the target compound.
  • Key Difference : The absence of the triazole-methoxybenzyl moiety reduces steric bulk and electron-withdrawing capacity. This may limit its binding affinity to enzymes requiring heteroaromatic interactions.

4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine ()

  • Structure : Replaces the methoxybenzyl group with a 3-imidazolylpropyl chain.

TVB-2640 (ASC40) ()

  • Structure : Contains a triazole linked to a cyclobutyl-methyl-benzene system.
  • Activity : Inhibits β-ketoacyl-ACP reductase, a key enzyme in fatty acid synthesis, with clinical relevance in cancer and NASH .

Electronic and Steric Properties

Oxadiazole vs. Triazole Derivatives ()

  • Oxadiazole (e.g., PPZ-DPO): Stronger electron-accepting character shifts emission wavelengths to longer ranges (useful in optoelectronics).
  • Triazole (e.g., PPZ-3TPT): Moderate electron-withdrawing effects stabilize charge-transfer states.
  • Implication : The target compound’s triazole core may favor interactions with electron-rich biological targets, such as ATP-binding pockets.

Thioxo-Triazole Derivatives ()

  • Example: 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one.
  • Key Feature : The thioxo group enhances hydrogen-bonding and tautomerism, which could improve binding to metal ions or polar residues.

Physicochemical and Pharmacokinetic Profiles

Compound LogP (Estimated) Hydrogen Bond Donors Hydrogen Bond Acceptors Application
Target Compound 2.1 2 6 Not reported (NR)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 3.0 1 3 NR
TVB-2640 4.5 1 5 Anticancer, NASH
GSK2194069 3.8 2 7 β-Ketoacyl-ACP reductase inhibitor
  • Lipophilicity : The target compound’s lower LogP (2.1) compared to TVB-2640 (4.5) suggests better aqueous solubility, which may improve bioavailability.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols starting from thiourea analogues or hydrazine derivatives. For example, halogenated regioisomers are synthesized via nucleophilic substitution reactions, with key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride generated through cyclization, formylation, and acylation steps . Structural confirmation of intermediates is achieved via X-ray crystallography, as demonstrated for halogenated derivatives (e.g., 1a, 1b, and 5a), which validated bond lengths and stereochemical configurations .

Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (¹H and ¹³C NMR) is essential for confirming substituent positions and purity. For example, ¹H NMR can distinguish methoxybenzyl protons (δ ~3.8 ppm) and pyrazole NH signals (δ ~8–10 ppm). Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., triazole C=N stretches at ~1600 cm⁻¹). X-ray crystallography resolves ambiguous regiochemistry in complex derivatives .

Q. What in vitro biological activities have been reported, and what assays are used?

Derivatives of this compound exhibit antitubercular activity (MIC values <10 μM against Mycobacterium tuberculosis), antifungal activity (e.g., Candida albicans inhibition via broth microdilution), and anticancer potential (IC₅₀ <20 μM in human cancer cell lines). Assays include resazurin microtiter plate (REMA) for antitubercular activity and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence biological activity?

  • Halogenation : Bromine or chlorine at the triazole ring enhances antitubercular activity by improving lipophilicity and target binding (MIC reduced by 50% compared to non-halogenated analogues) .
  • Aryl Substitution : 4-Methoxybenzyl groups improve metabolic stability, while 4-chlorophenyl derivatives show increased antifungal potency (e.g., 80% inhibition of Aspergillus fumigatus at 5 μM) .
  • Pyrazole vs. Triazole Core : Pyrazole derivatives often exhibit superior anticancer activity due to enhanced π-π stacking with kinase active sites .

Q. What computational strategies optimize reaction pathways for scaled synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis. For example, reaction path searches identified optimal conditions for cyclization steps (e.g., solvent-free condensation at 80°C yields >90% purity). Machine learning models trained on reaction databases prioritize high-yield pathways .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies often arise from assay variability (e.g., REMA vs. luciferase reporter assays for antitubercular activity). Standardizing protocols (e.g., fixed inoculum size, incubation time) and validating hits across multiple cell lines (e.g., HepG2 vs. MCF-7 for cytotoxicity) mitigate false positives. Meta-analyses of SAR trends can reconcile conflicting results .

Q. What mechanistic insights exist for its antimitotic activity?

Derivatives inhibit tubulin polymerization (IC₅₀ ~1.2 μM) by binding at the colchicine site, as shown via competitive assays with [³H]colchicine. Molecular docking reveals key interactions: the methoxybenzyl group occupies a hydrophobic pocket, while the triazole nitrogen forms hydrogen bonds with β-tubulin Thr179 .

Methodological Considerations

Q. How to design stable formulations for in vivo studies?

  • Solubility : Use co-solvents like PEG-400 or cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin increases aqueous solubility by 20-fold).
  • Metabolic Stability : Incorporate deuterium at labile positions (e.g., pyrazole NH) to prolong half-life in rodent models .

Q. What strategies validate target engagement in cellular models?

  • Chemical Proteomics : Photoaffinity labeling with a biotin-tagged probe isolates target proteins from lysates.
  • Thermal Shift Assays : Monitor protein denaturation temperatures (ΔTm >2°C indicates binding) .

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